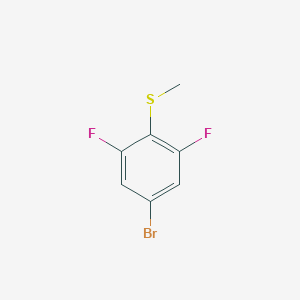

1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene

Descripción

1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene (CAS: 648905-87-7, molecular formula: C₇H₄BrF₂S) is a halogenated aromatic compound featuring a benzene ring substituted with bromine at position 1, fluorine atoms at positions 3 and 5, and a methylsulfanyl (-SCH₃) group at position 4 . This structure combines electron-withdrawing (Br, F) and electron-donating (methylsulfanyl) substituents, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions for constructing polymers or coordination complexes. Its reactivity and electronic properties are influenced by the interplay of these substituents, which modulate steric and electronic effects .

Propiedades

IUPAC Name |

5-bromo-1,3-difluoro-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2S/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGDUXRVLJLJHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635132 | |

| Record name | 5-Bromo-1,3-difluoro-2-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648905-87-7 | |

| Record name | 5-Bromo-1,3-difluoro-2-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Aplicaciones Científicas De Investigación

1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine: The compound can be used in the design and synthesis of biologically active molecules, including potential pharmaceuticals. Its structural features may contribute to the development of new drugs with specific biological targets.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene depends on its specific application. In chemical reactions, the presence of bromine, fluorine, and methylsulfanyl groups influences its reactivity and interaction with other molecules. The bromine atom can act as a leaving group in substitution reactions, while the fluorine atoms and methylsulfanyl group can affect the electronic properties of the benzene ring, thereby influencing the overall reactivity and selectivity of the compound.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is compared to structurally related brominated difluorobenzenes with varying substituents, focusing on synthesis, reactivity, and applications. Key analogs include:

Physical and Electronic Properties

- Solubility: Alkoxy derivatives (e.g., icosyloxy) exhibit higher solubility in nonpolar solvents due to long alkyl chains, whereas methylsulfanyl analogs are more polar and soluble in polar aprotic solvents like DMF or THF .

- Thermal Stability : Trifluoromethyl-substituted derivatives (e.g., 1-bromo-3,5-bis(trifluoromethyl)benzene) show superior thermal stability, making them suitable for high-temperature applications .

- Electronic Effects : The methylsulfanyl group’s electron-donating nature increases the electron density of the aromatic ring, facilitating electrophilic substitutions, while fluorine and bromine withdraw electron density, balancing reactivity .

Actividad Biológica

1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene has the molecular formula . Its structure includes:

- Bromine (Br) : A halogen known for enhancing reactivity.

- Fluorine (F) : Often associated with increased lipophilicity and biological activity.

- Methylthio group (S) : Imparts unique electronic properties that may influence interactions with biological targets.

Biological Activity Overview

Research on the biological activity of this compound is sparse. However, compounds with similar structures have demonstrated significant biological effects. Notably:

- Antimicrobial Properties : Halogenated benzene derivatives often exhibit antimicrobial and antifungal properties due to their ability to interact with microbial membranes and enzymes.

- Cytotoxicity : Studies on structurally related compounds have shown potential cytotoxic effects against various cancer cell lines .

Related Compounds and Their Activities

To better understand the potential biological activity of this compound, it is useful to examine similar compounds:

These compounds highlight the potential for this compound to exhibit similar biological activities.

Case Studies

While direct case studies on this compound are lacking, several studies on related compounds provide insights:

- Antimicrobial Activity : A study on halogenated phenyl compounds demonstrated that bromine substitution significantly increased antimicrobial efficacy against various bacterial strains. The mechanism was attributed to disruption of bacterial cell membrane integrity .

- Cytotoxic Effects : Research involving fluorinated benzene derivatives indicated that these compounds often display cytotoxicity through apoptosis induction in cancer cells. The presence of electron-withdrawing groups like bromine enhances this effect by increasing the compound's reactivity towards cellular targets.

The proposed mechanisms of action for halogenated aromatic compounds include:

- Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.

- Membrane Disruption : Integration into lipid bilayers leading to increased permeability and cell death.

Further studies are needed to elucidate the specific pathways through which this compound exerts its effects.

Métodos De Preparación

Diazotization and Sandmeyer Reaction

One of the most effective methods for synthesizing 1-bromo-3,5-difluoro-4-(methylsulfanyl)benzene involves the diazotization of 3,5-difluoroaniline followed by a Sandmeyer reaction. This method is characterized by high yields and straightforward execution.

Diazotization: 3,5-Difluoroaniline is treated with sodium nitrite (NaNO₂) in the presence of hydrobromic acid (HBr) at low temperatures (around 0°C to 10°C). The diazonium salt formed is stable at these temperatures.

Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) bromide (CuBr) in HBr. This step facilitates the substitution of the diazonium group with a bromine atom.

Yield: This method has been reported to achieve yields up to 83%.

Bromination of 2,4-Difluoroaniline

Another method involves the bromination of 2,4-difluoroaniline followed by diazotization and deamination.

Bromination: 2,4-Difluoroaniline is brominated under controlled conditions.

Diazotization and Deamination: The resulting product undergoes diazotization with NaNO₂ and subsequent deamination using hypophosphorous acid in acidic solution.

Yield: Historically, this method has yielded around 60% to 70%.

Photochemical Bromination

Photochemical bromination of m-difluorobenzene is another approach but is less selective compared to other methods.

- This method utilizes light to induce bromination reactions. However, it produces a mixture of products including undesired byproducts.

Yield: The selectivity for this compound is low, with reported yields around 19% along with various other brominated isomers.

The following table summarizes the different preparation methods for this compound:

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Diazotization + Sandmeyer | Diazotization with NaNO₂ + CuBr reaction | Up to 83% | High yield; direct synthesis | Requires careful temperature control |

| Bromination of 2,4-Difluoroaniline | Bromination + Diazotization + Deamination | 60 - 70% | Established method; reasonable yield | Multi-step process; lower yield |

| Photochemical Bromination | Light-induced bromination | ~19% | Simple setup | Low selectivity; many byproducts |

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene?

- Methodological Answer : The synthesis typically involves sequential halogenation and sulfanylation steps. For brominated aromatic systems, electrophilic substitution using brominating agents (e.g., Br₂ with Lewis acids) can be employed. The methylsulfanyl group is introduced via nucleophilic displacement of a leaving group (e.g., nitro or halogen) using methylthiolate (CH₃S⁻). Precursor compounds like 3,5-difluoro-4-nitrobenzene could be brominated at the para position, followed by reduction and thiolation. Optimization requires controlling reaction temperature and stoichiometry to avoid over-bromination or side reactions. Purity validation via HPLC (High-Performance Liquid Chromatography) with >95% thresholds is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹⁹F NMR : Identify aromatic proton environments and fluorine substituent effects. The deshielding from electron-withdrawing fluorine groups shifts peaks downfield.

- Mass Spectrometry (MS) : Confirm molecular weight (MW 257.03) and fragmentation patterns, particularly the loss of Br (79.9 amu) or SCH₃ (47.1 amu).

- X-ray Crystallography : Resolve the spatial arrangement of substituents using SHELXL for refinement. This is critical for verifying regioselectivity in synthesis .

Q. How can the purity of this compound be validated in a research setting?

- Methodological Answer : Combine chromatographic (e.g., GC/HPLC with >95% purity thresholds) and spectroscopic methods. For example, HPLC with UV detection at 254 nm can quantify impurities, while ¹⁹F NMR detects residual fluorinated byproducts. Melting point analysis (if crystalline) provides additional validation. Cross-referencing with CAS-registered spectral libraries (e.g., PubChem) ensures consistency .

Advanced Research Questions

Q. How do the electronic effects of substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Fluorine : Strong electron-withdrawing effect activates the benzene ring for electrophilic substitution at meta/para positions but deactivates it for nucleophilic attacks.

- Methylsulfanyl (SCH₃) : Electron-donating via sulfur’s lone pairs, directing electrophiles to ortho/para positions. This duality creates regioselective challenges in Suzuki or Ullmann couplings. Computational studies (DFT) can model charge distribution to predict reactivity .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer : The bulky SCH₃ group and halogen asymmetry often lead to poor crystal packing. Strategies include:

- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to slow nucleation.

- Twinned Data Refinement : Employ SHELXL’s TWIN/BASF commands to handle non-merohedral twinning. High-resolution synchrotron data improves model accuracy .

Q. How does the methylsulfanyl group impact the compound’s stability under oxidative conditions?

- Methodological Answer : The SCH₃ group is prone to oxidation, forming sulfoxide or sulfone derivatives. Stability studies under controlled O₂ exposure (e.g., TGA/DSC) quantify degradation thresholds. Adding antioxidants (e.g., BHT) or storing under inert atmosphere (N₂/Ar) mitigates oxidation. LC-MS monitors reaction pathways for sulfone formation .

Q. What role does this compound play in synthesizing bioactive molecules?

- Methodological Answer : It serves as a versatile intermediate in pharmaceuticals, particularly for introducing fluorine and sulfur motifs. For example:

- Antimicrobial Agents : The bromine atom facilitates cross-coupling to append heterocyclic moieties.

- Kinase Inhibitors : Fluorine enhances metabolic stability, while SCH₃ improves membrane permeability. Retrosynthetic analysis of lead compounds (e.g., kinase inhibitors) guides functionalization strategies .

Data Contradictions and Resolution

- Purity Discrepancies : Catalogs report varying purity grades (e.g., >95% vs. >97%). Researchers should validate batches via orthogonal methods (e.g., NMR integration vs. HPLC area%) .

- Synthetic Yields : Bromination efficiency depends on precursor reactivity. Lower yields in sterically hindered systems may require microwave-assisted or flow chemistry optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.